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molecular formula C9H11NO2 B186980 N-(3-Methoxyphenyl)acetamide CAS No. 588-16-9

N-(3-Methoxyphenyl)acetamide

Cat. No. B186980
M. Wt: 165.19 g/mol
InChI Key: OIEFZHJNURGFFI-UHFFFAOYSA-N
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Patent
US05807883

Procedure details

120 ml of triethylamine and 56.7 ml of acetic anhydride were added dropwise to a stirred solution of 70.5 g of m-anisidine in 500 ml of a methylene chloride under ice cooling. After completion of the dropwise addition, the reaction mixture was washed and dried, and insolubles were filtered off. The filtrate was concentrated, and the residue was recrystallized from hexane-ethyl acetate to afford 80.9 g of N-(3-methoxyphenyl)acetamide as pale yellow needles. Melting point: 81° to 82° C.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](OC(=O)C)(=[O:10])[CH3:9].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([NH2:23])[CH:18]=1>C(Cl)Cl>[CH3:15][O:16][C:17]1[CH:18]=[C:19]([NH:23][C:8](=[O:10])[CH3:9])[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
56.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
70.5 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
WASH
Type
WASH
Details
the reaction mixture was washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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